molecular formula C13H21Cl2NO5S B15190570 2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate CAS No. 93043-59-5

2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate

Cat. No.: B15190570
CAS No.: 93043-59-5
M. Wt: 374.3 g/mol
InChI Key: FDUXDBCKULMAJE-UHFFFAOYSA-N
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Description

2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate is a chemical compound known for its unique structure and properties It is characterized by the presence of bis(2-chloroethyl)amino and oxyethanol groups, combined with a p-toluenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate typically involves the reaction of bis(2-chloroethyl)amine with ethylene oxide, followed by the addition of p-toluenesulfonic acid. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The presence of the oxyethanol group makes the compound susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, nucleophilic substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

Chemistry

In chemistry, 2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate is used as a reagent in organic synthesis. Its ability to undergo substitution and oxidation reactions makes it valuable for creating complex molecules and intermediates.

Biology and Medicine

The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for research in drug development and biochemical studies. Its reactivity with nucleophiles can be exploited to modify biomolecules for various applications.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in manufacturing processes that require precise control over chemical reactions.

Mechanism of Action

The mechanism by which 2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate exerts its effects involves the interaction of its functional groups with target molecules. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophiles, while the oxyethanol group can participate in hydrogen bonding and other interactions. These interactions can alter the structure and function of target molecules, leading to various effects depending on the context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl)amine: Similar in structure but lacks the oxyethanol and p-toluenesulfonate groups.

    Ethylene oxide: A simpler compound that forms part of the structure of 2-((Bis(2-chloroethyl)amino)oxy)ethanol p-toluenesulfonate.

    p-Toluenesulfonic acid: Provides the sulfonate group in the compound.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.

Properties

CAS No.

93043-59-5

Molecular Formula

C13H21Cl2NO5S

Molecular Weight

374.3 g/mol

IUPAC Name

2-[bis(2-chloroethyl)aminooxy]ethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C6H13Cl2NO2/c1-6-2-4-7(5-3-6)11(8,9)10;7-1-3-9(4-2-8)11-6-5-10/h2-5H,1H3,(H,8,9,10);10H,1-6H2

InChI Key

FDUXDBCKULMAJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(CCl)N(CCCl)OCCO

Origin of Product

United States

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